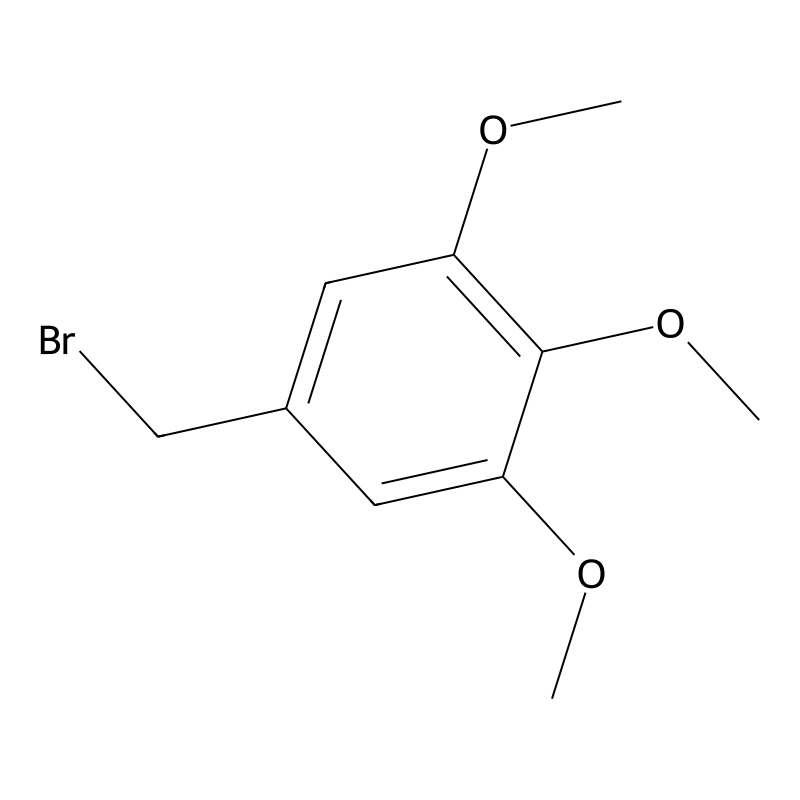

5-(Bromomethyl)-1,2,3-trimethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

-Bromo-1,2,3-trimethoxybenzene is a known precursor for the synthesis of various organic compounds. Studies have shown its usefulness in creating:

- Analogs of HA14-1, a compound exhibiting promising anticancer properties [].

- N,N'-diarylated indolo[3,2-b]carbazole derivatives, which have potential applications in electrophotography.

- Symmetric 3,3',4,4',5,5'-hexamethoxydiphenylacetylene via Stille-type coupling with bis-(tributylstannyl)acetylene [].

5-(BM)-TMB is an organic compound belonging to the class of aromatic ethers. It is derived from a benzene ring with three methoxy groups (CH3O) attached at positions 1, 2, and 3, and a bromomethyl group (CH2Br) attached at position 5 [].

While not naturally occurring, 5-(BM)-TMB serves as a useful intermediate in the synthesis of more complex molecules, particularly carbolines, which are a class of heterocyclic compounds with various biological activities [].

Molecular Structure Analysis

The key feature of 5-(BM)-TMB's structure is the aromatic benzene ring with electron-donating methoxy substituents. These groups increase the electron density of the ring, making it more susceptible to nucleophilic attack. The presence of a bromomethyl group provides a reactive site for further functionalization through various chemical reactions.

Chemical Reactions Analysis

Reactions involving 5-(BM)-TMB: Due to its reactive bromomethyl group, 5-(BM)-TMB can participate in various substitution reactions. For instance, nucleophilic substitution with amines can replace the bromine atom with an amino group, forming a new C-N bond. This intermediate can then be further elaborated to synthesize carbolines [].

Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of 5-(BM)-TMB. However, based on similar compounds, it is predicted to be a colorless to light yellow liquid at room temperature with a boiling point exceeding 300°C []. The presence of the methoxy groups suggests good solubility in organic solvents like ethanol, acetone, and dichloromethane.

- Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as azides, amines, or ethers, leading to the formation of diverse derivatives.

- Oxidation Reactions: The compound can be oxidized to yield aldehydes or carboxylic acids.

- Reduction Reactions: Reduction processes can convert the bromomethyl group into methyl derivatives .

The specific reactivity of the compound allows it to participate in electrophilic aromatic substitution and nucleophilic addition-elimination mechanisms, influenced by the methoxy groups' electronic effects.

The biological activity of 5-(Bromomethyl)-1,2,3-trimethoxybenzene has been a subject of interest in medicinal chemistry. Research indicates that compounds with similar structures may exhibit potential therapeutic properties, including antimicrobial and anticancer activities. The bromomethyl group can facilitate interactions with biological targets, making this compound a candidate for further investigation in drug development .

The synthesis of 5-(Bromomethyl)-1,2,3-trimethoxybenzene typically involves the bromination of 1,2,3-trimethoxybenzene. Common methods include:

- Using N-bromosuccinimide: This method employs a radical initiator such as azobisisobutyronitrile under reflux conditions, allowing for selective introduction of the bromine atom at the benzylic position.

- Bromination with elemental bromine: This process may also utilize Lewis acid catalysts like aluminum bromide to enhance selectivity during the reaction .

Industrial production may involve optimization of reaction conditions to maximize yield and purity through continuous flow reactors or other advanced techniques.

5-(Bromomethyl)-1,2,3-trimethoxybenzene serves multiple roles in various fields:

- Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Medicinal Chemistry: The compound is investigated for its potential as a precursor in drug synthesis due to its reactivity and ability to form diverse derivatives.

- Material Science: It is utilized in preparing functional materials such as polymers and resins owing to its reactive nature .

- Biological Studies: The compound can be employed as a probe in biochemical assays to study enzyme activities and protein interactions.

The interaction studies involving 5-(Bromomethyl)-1,2,3-trimethoxybenzene focus on its reactivity towards nucleophiles. The highly electrophilic nature of the bromomethyl group allows it to engage in various chemical transformations that can be monitored through biochemical assays. These studies help elucidate its potential biological roles and therapeutic applications .

Several compounds share structural similarities with 5-(Bromomethyl)-1,2,3-trimethoxybenzene. Notable examples include:

- 5-(1-Bromoethyl)-1,2,3-trimethoxybenzene: This compound has a bromoethyl group instead of a bromomethyl group. Its unique positioning affects its reactivity and applications.

- Benzyl Bromide: Lacks methoxy groups; therefore, it exhibits different reactivity profiles compared to 5-(Bromomethyl)-1,2,3-trimethoxybenzene.

- 5-(Chloromethyl)-1,2,3-trimethoxybenzene: Contains a chloromethyl group instead of bromomethyl; this substitution alters reaction conditions and product outcomes.

Uniqueness

The uniqueness of 5-(Bromomethyl)-1,2,3-trimethoxybenzene lies in the combination of both the bromomethyl group and three methoxy groups on the benzene ring. This specific arrangement enhances its reactivity while providing stability due to electron-donating effects from the methoxy groups. Consequently, it serves as a versatile intermediate in organic synthesis with potential applications across various scientific disciplines .